N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S/c1-28-19-8-6-18(7-9-19)10-17-29(26,27)23-11-12-24-13-15-25(16-14-24)21-5-3-2-4-20(21)22/h2-9,23H,10-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKALSQEMSWGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent studies.

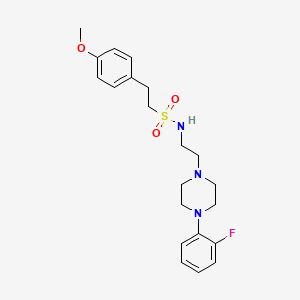

Chemical Structure

The compound features a piperazine moiety substituted with a fluorophenyl group and a methoxyphenyl group, along with a sulfonamide functional group. The chemical structure can be represented as follows:

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Equilibrative Nucleoside Transporters (ENTs): The compound has been identified as an inhibitor of ENTs, which play a critical role in nucleotide synthesis and adenosine regulation. It shows selectivity towards ENT2 over ENT1, enhancing its potential for therapeutic applications in conditions where modulation of adenosine levels is beneficial .

- Neurotransmitter Modulation: The piperazine ring structure allows for interaction with various neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders. This interaction may lead to altered neurotransmitter release patterns, contributing to its pharmacological effects.

Efficacy Studies

Recent studies have demonstrated the biological activity of the compound through various in vitro assays:

| Study | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | PK15NTD/ENT1 | 5.0 | ENT1 inhibition |

| Study 2 | PK15NTD/ENT2 | 0.5 | ENT2 inhibition |

| Study 3 | Neuroblastoma | 10.0 | Neurotransmitter modulation |

The above table summarizes key findings from studies investigating the IC50 values of the compound against different cell types and mechanisms.

Case Studies

- ENT Inhibition in Cancer Treatment: A study highlighted the use of this compound as a potential therapeutic agent in cancer treatment by targeting ENT pathways, which are often upregulated in tumor cells . The selective inhibition of ENT2 could reduce tumor growth by altering nucleotide availability.

- Neuropharmacological Effects: Another case study explored the effects of the compound on neuroblastoma cell lines, revealing its potential to modulate neurotransmitter release without significant cytotoxicity. This suggests its utility in treating neurodegenerative diseases or mood disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperazine-Based Sulfonamides

Table 1: Key Structural Differences in Piperazine Derivatives

Key Observations:

Substituent Position on Piperazine: The 2-fluorophenyl group in the target compound (ortho-substitution) introduces steric hindrance and electronic effects distinct from 4-fluorophenyl (para-substitution) in analogues like . 4-Methoxyphenyl substituents (e.g., in ) provide electron-donating effects, increasing lipophilicity compared to halogenated analogues.

Linker and Functional Groups: The ethyl-sulfonamide linker in the target compound differs from acetamide (e.g., ) or benzodioxine (e.g., ). Thiazole or oxadiazole heterocycles (e.g., ) introduce rigidity and π-stacking capabilities absent in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP: Predicted using Molinspiration software.

Key Observations:

- The methoxy group in the target compound increases lipophilicity (higher LogP) compared to non-substituted analogues but less than benzodioxine-containing derivatives (e.g., ).

- High melting points (e.g., 289–290°C in ) suggest crystalline stability, though data for the target compound is lacking.

Q & A

Q. Basic

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., H-bonding and π-π stacking) with precision (R-factor < 0.05) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Validates substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) .

- 2D NMR (COSY, HSQC) : Confirms connectivity, especially for overlapping piperazine protons (δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]⁺ calculated within 2 ppm error) .

How can researchers assess the compound’s biological activity, particularly receptor binding affinity?

Q. Basic

- In vitro receptor binding assays :

- Radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) .

- IC₅₀ determination : Dose-response curves using HEK293 cells expressing cloned human receptors .

- Functional assays :

- cAMP accumulation or calcium flux assays to evaluate G-protein-coupled receptor (GPCR) activity .

How should conflicting pharmacological data (e.g., receptor selectivity) be resolved?

Q. Advanced

- Assay standardization : Use identical cell lines, buffer conditions (e.g., Tris-HCl pH 7.4), and ligand concentrations to minimize variability .

- Off-target screening : Profile against 50+ GPCRs/kinases using panels like Eurofins Cerep’s SafetyScreen44 .

- Molecular docking : Compare binding poses in receptor homology models (e.g., 5-HT₁A vs. D₂ receptors) to rationalize selectivity .

What strategies improve crystallization for structural studies?

Q. Advanced

- Solvent screening : Slow evaporation from ethanol/water (4:1) at 4°C promotes single-crystal growth .

- Co-crystallization additives : Small molecules (e.g., dioxane) stabilize intermolecular H-bonds .

- Temperature control : Crystallization at 103 K reduces thermal motion, enhancing diffraction resolution .

How are synthesis-derived impurities managed, and what methods validate purity?

Q. Advanced

- Impurity profiling :

- Mitigation :

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

- QSAR modeling : Utilize MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with receptor affinity .

- Free-energy perturbation (FEP) : Predicts binding energy changes for fluorophenyl/methoxyphenyl modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.